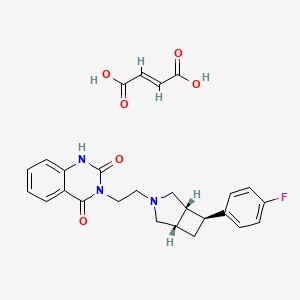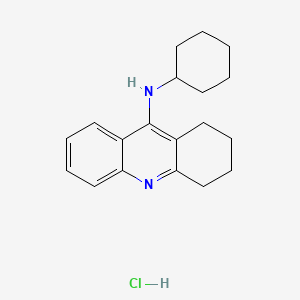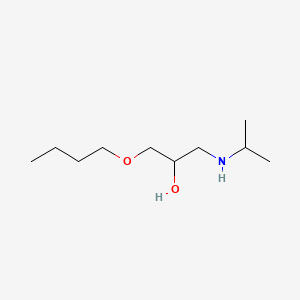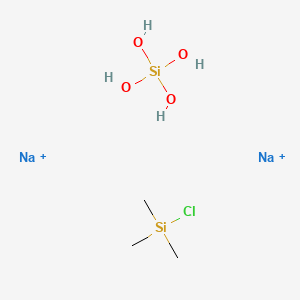
Disodium;chloro(trimethyl)silane;silicic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;chloro(trimethyl)silane;silicic acid is a compound that combines elements of silicon chemistry with disodium and silicic acid. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;chloro(trimethyl)silane;silicic acid typically involves the reaction of trimethylchlorosilane with silicic acid in the presence of disodium. The reaction conditions often require anhydrous environments to prevent hydrolysis of the chlorosilane component. The general reaction can be represented as:
(CH3)3SiCl+H4SiO4+2Na→(CH3)3SiO4SiNa2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using silicon-copper alloys and methyl chloride. The process is optimized to produce high yields of the desired product while minimizing by-products. The reaction is typically carried out in a controlled environment to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;chloro(trimethyl)silane;silicic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicic acid and trimethylsilanol.
Substitution: Reacts with nucleophiles to replace the chloride group.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles.
Redox Reactions: Various oxidizing and reducing agents.
Major Products
Hydrolysis: Silicic acid and trimethylsilanol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Redox Reactions: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Disodium;chloro(trimethyl)silane;silicic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of disodium;chloro(trimethyl)silane;silicic acid involves the interaction of the chlorosilane group with various nucleophiles. The silicon atom in the compound is highly reactive and can form stable bonds with oxygen, nitrogen, and carbon atoms. This reactivity is exploited in various chemical processes to achieve desired modifications and syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylchlorosilane: A closely related compound used in similar applications.
Dimethyldichlorosilane: Another organosilicon compound with different reactivity and applications.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy.
Uniqueness
Disodium;chloro(trimethyl)silane;silicic acid is unique due to its combination of disodium and silicic acid components, which impart distinct properties and reactivity. This makes it particularly useful in specialized applications where other organosilicon compounds may not be suitable.
Propriétés
Formule moléculaire |
C3H13ClNa2O4Si2+2 |
|---|---|
Poids moléculaire |
250.73 g/mol |
Nom IUPAC |
disodium;chloro(trimethyl)silane;silicic acid |
InChI |
InChI=1S/C3H9ClSi.2Na.H4O4Si/c1-5(2,3)4;;;1-5(2,3)4/h1-3H3;;;1-4H/q;2*+1; |
Clé InChI |
CSKLCZFVOFHIFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)Cl.O[Si](O)(O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


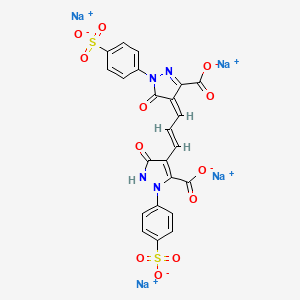
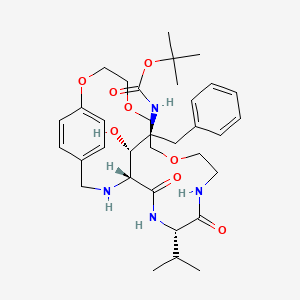
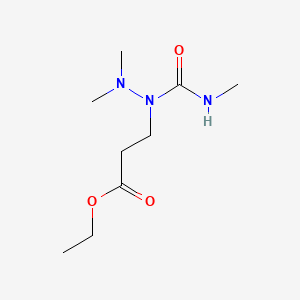

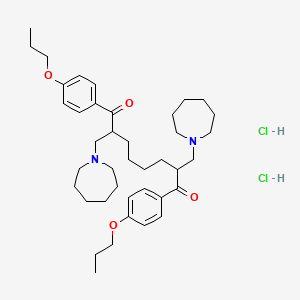
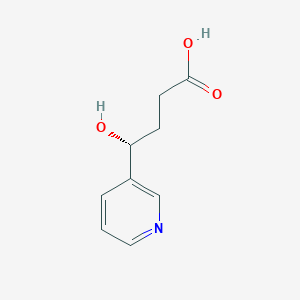
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
